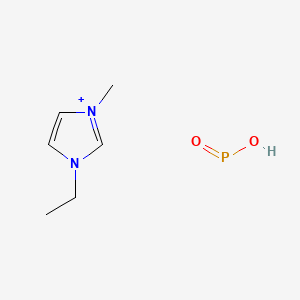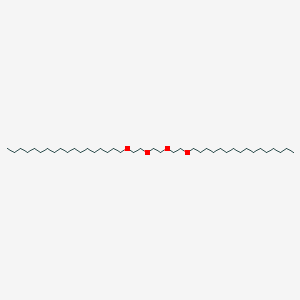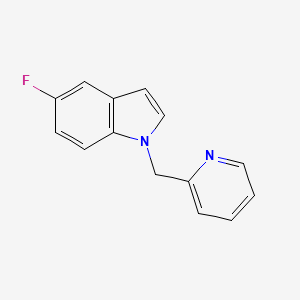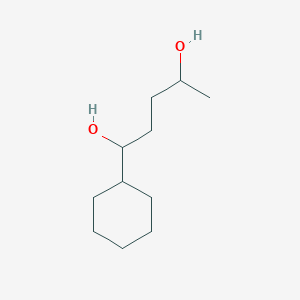
1,4-Pentanediol, 1-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanediol, 1-cyclohexyl- is an organic compound that belongs to the class of diols Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol, 1-cyclohexyl- can be synthesized through several methods. One common approach involves the hydrogenation of furfural or furfuryl alcohol using a combination of catalysts such as Amberlyst-15 and Ru-FeO_x/AC .
Industrial Production Methods: Industrial production of 1,4-Pentanediol, 1-cyclohexyl- often involves the catalytic hydrogenation of biomass-derived intermediates such as levulinic acid or γ-valerolactone . The process requires the use of noble metal catalysts modified with MoO_x or ReO_x to achieve high yields and stability under severe hydrothermal conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Pentanediol, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or other reduced forms.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
1,4-Pentanediol, 1-cyclohexyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Pentanediol, 1-cyclohexyl- involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Butanediol: Another diol with similar properties but a shorter carbon chain.
1,5-Pentanediol: Similar structure but lacks the cyclohexyl group.
2-Methyltetrahydrofuran: A related compound used as a renewable solvent.
Uniqueness: 1,4-Pentanediol, 1-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity compared to other diols .
Propriétés
Numéro CAS |
820247-70-9 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-cyclohexylpentane-1,4-diol |
InChI |
InChI=1S/C11H22O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h9-13H,2-8H2,1H3 |
Clé InChI |
INMHCVWJVNLXCB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C1CCCCC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


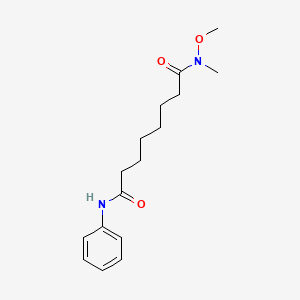
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
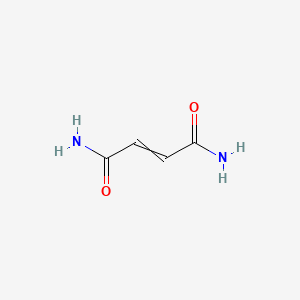

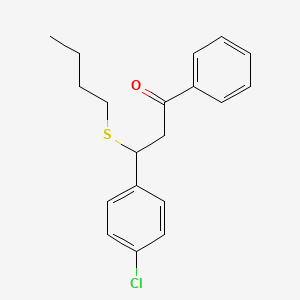
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
